3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride
CAS No.: 1220037-62-6
Cat. No.: VC2919832
Molecular Formula: C13H19ClN2O3
Molecular Weight: 286.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220037-62-6 |
|---|---|
| Molecular Formula | C13H19ClN2O3 |
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 3-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H |
| Standard InChI Key | MYTFEBLDDZODSK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC2CCCNC2)[N+](=O)[O-].Cl |
Introduction
Chemical Properties and Structural Characteristics
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is classified as a nitrogen-containing heterocyclic compound with a molecular formula of C13H19ClN2O3 and a molecular weight of 286.75 g/mol. The structure features a piperidine ring with a substituent at the 3-position that connects to a 4-methyl-2-nitrophenoxy group via a methylene bridge. This arrangement creates a molecule with several functional groups that contribute to its chemical behavior and potential interactions with biological systems. The presence of the nitro group on the phenoxy portion and the basic nitrogen of the piperidine contributes to the compound's polarity and potential hydrogen bonding capabilities.
The compound exists as a hydrochloride salt, which typically enhances water solubility compared to the free base form while providing greater stability for storage and handling. The nitro group attached to the aromatic ring introduces electron-withdrawing effects that influence the electronic distribution across the molecule, potentially affecting its reactivity in various chemical transformations. The methyl group at the 4-position of the phenoxy ring may contribute to lipophilicity and steric effects that could be relevant for certain applications.
Physical and Chemical Identifiers
The following table presents the key identifiers and properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride:
| Property | Value |
|---|---|
| CAS Number | 1220037-62-6 |
| Molecular Formula | C13H19ClN2O3 |
| Molecular Weight | 286.75 g/mol |
| IUPAC Name | 3-[(4-methyl-2-nitrophenoxy)methyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H18N2O3.ClH/c1-10-4-5-13(12(7-10)15(16)17)18-9-11-3-2-6-14-8-11;/h4-5,7,11,14H,2-3,6,8-9H2,1H3;1H |
| Standard InChIKey | MYTFEBLDDZODSK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OCC2CCCNC2)N+[O-].Cl |
| Canonical SMILES | CC1=CC(=C(C=C1)OCC2CCCNC2)N+[O-].Cl |
| PubChem Compound ID | 56831144 |
Research Applications
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride is primarily utilized in scientific research contexts, particularly in organic synthesis and pharmacological studies. Its applications span several key areas of chemical and biological investigation.
Synthetic Organic Chemistry
In the context of synthetic chemistry, this compound may serve several important functions:
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As a building block for constructing more complex molecular structures
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In methodology development studies focusing on functionalization of piperidine rings
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For investigating selective transformations of nitro-containing aromatic compounds
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As a model compound for studying reaction mechanisms involving heterocyclic structures
These applications highlight the compound's utility beyond its direct properties, positioning it as a valuable tool in the synthetic chemist's arsenal.
Physical Properties and Analytical Characterization
The physical properties of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride contribute significantly to its handling characteristics and utility in various applications. As a hydrochloride salt, it typically exhibits different solubility profiles compared to the free base form.
Analytical Characterization Techniques
For identification and purity assessment of 3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine hydrochloride, several analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Providing structural confirmation through characteristic chemical shifts of protons and carbons.
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Mass Spectrometry (MS): Confirming molecular weight and fragmentation patterns specific to the compound's structure.
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Infrared (IR) spectroscopy: Identifying functional groups including the nitro group, ether linkage, and salt formation.
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High-Performance Liquid Chromatography (HPLC): Assessing purity and potentially quantifying the compound in mixtures.
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Elemental Analysis: Confirming the percentages of carbon, hydrogen, nitrogen, and other elements to match the theoretical composition.
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